(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(3S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLHJIDBOFBLGR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118247-88-4 | |
| Record name | Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, mono(1,1-dimethylethyl) ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118247-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Protection Strategies
The synthesis begins with the sequential protection of functional groups on L-glutamic acid. The α-amino group is shielded using benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under mildly basic conditions (e.g., sodium bicarbonate) to prevent racemization. Simultaneously, the γ-carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This dual protection ensures stability during subsequent reactions.
Key Reaction Parameters :
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Temperature : 0–4°C for amino protection to minimize racemization.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
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Yield : 70–85% after column chromatography.
Coupling Reagents and Conditions
Peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) paired with hydroxybenzotriazole (HOBt) facilitate amide bond formation between intermediates. For example, coupling with pentafluorophenyl esters achieves >90% efficiency in anhydrous DCM.
Industrial-Scale Production Techniques
Continuous Flow Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. A two-step process is optimized:
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Amino Protection : Cbz-Cl is introduced in a tubular reactor with residence time <10 minutes.
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Esterification : Boc₂O is added in a second reactor at 25°C, achieving 95% conversion.
Advantages :
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Reduced side reactions due to precise temperature control.
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Throughput of 50 kg/day per reactor module.
Optimization of Reaction Parameters
Solvent Selection
Comparative studies highlight DCM’s superiority over THF in minimizing epimerization (1% vs. 5% racemization). Polar aprotic solvents like dimethylformamide (DMF) are avoided due to tert-butyl ester hydrolysis.
Catalytic Efficiency
DMAP (10 mol%) increases tert-butyl ester yield to 92%, whereas uncatalyzed reactions plateau at 65%.
Purification and Characterization Methods
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the product (retention time: 12.3 min) from impurities. Flash chromatography with ethyl acetate/hexane (3:7) achieves >99% purity.
Spectroscopic Validation
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¹H NMR : δ 7.35–7.28 (m, 5H, Cbz aromatic), δ 1.44 (s, 9H, tert-butyl).
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LC-MS : m/z 337.4 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Racemization (%) |
|---|---|---|---|
| Batch (DIC/HOBt) | 78 | 98 | 1.2 |
| Continuous Flow | 92 | 99.5 | 0.8 |
| Solvent-Free Ball Mill | 65 | 95 | 2.5 |
Continuous flow outperforms batch methods in yield and stereochemical fidelity.
Challenges and Solutions in Large-Scale Synthesis
Racemization Control
High-temperature steps risk racemization at the α-carbon. Mitigation strategies include:
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Low-Temperature Coupling : Reactions conducted at –20°C reduce racemization to <1%.
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Chiral Additives : L-Proline (5 mol%) suppresses epimerization during Boc protection.
Protecting Group Compatibility
The tert-butyl ester’s acid lability necessitates neutral pH during workup. Quenching with saturated NaHCO₃ prevents premature deprotection.
Recent Advances in Preparation Methodologies
Enzymatic Protection
Lipase-catalyzed tert-butyl esterification achieves 88% yield under aqueous conditions, avoiding harsh acids.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 10 min) accelerates Cbz protection, reducing reaction time from 6 hours to 15 minutes.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl and tert-butoxy groups can be removed under acidic or basic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid or hydrochloric acid can be used to remove the protecting groups.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthetic Routes
The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid typically involves:
- Protection of Amino Acids : The compound serves as a protecting group for amino acids during peptide synthesis. It is commonly synthesized from amino acids using di-tert-butyl dicarbonate to introduce the tert-butoxy group.
- Reaction Conditions : Typical reaction conditions include the use of bases like triethylamine and solvents such as dichloromethane to achieve high yields and purity.
Organic Synthesis
This compound is primarily used as a protecting group in peptide synthesis. The benzyloxycarbonyl group provides stability under various reaction conditions, allowing for selective protection and deprotection of amino groups during chemical reactions .
Biological Studies
In biological research, the compound is utilized for modifying biomolecules, which aids in studying protein interactions and functions. Its ability to protect amino groups allows researchers to explore the effects of specific modifications on biological activity without interference from reactive functional groups.
Pharmaceutical Development
The compound plays a crucial role in the synthesis of pharmaceutical intermediates. It is involved in developing drugs that require specific amino acid configurations, particularly those targeting neurological disorders and metabolic diseases .
Case Study 1: Peptide Synthesis
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize a series of peptides with enhanced bioactivity. The protecting group enabled selective reactions that led to higher yields of desired peptides compared to traditional methods .
Case Study 2: Drug Development
A research paper highlighted the use of this compound in developing a novel drug targeting neurodegenerative diseases. The efficient protection and deprotection strategies facilitated the incorporation of specific amino acids into the drug's structure, significantly improving its therapeutic efficacy .
Mechanism of Action
The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid involves the protection of amino groups through the formation of stable carbamate and ester linkages. The benzyloxycarbonyl group provides stability under acidic and basic conditions, while the tert-butoxy group can be easily removed under mild acidic conditions. This allows for selective protection and deprotection of functional groups during chemical synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
a) N-Boc-L-glutamic acid 1-tert-butyl ester ()
- Structure: Boc (tert-butoxycarbonyl) at α-amino; tert-butyl ester at γ-carboxylic acid.
- Key Differences: Deprotection: Boc is acid-labile (TFA/HCl), while Cbz requires hydrogenolysis. This makes Boc preferable for acid-tolerant sequences . Solubility: Soluble in DMF, similar to Compound A, but Boc’s non-aromatic nature may enhance solubility in polar solvents .
b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid ()
- Structure: Fmoc (fluorenylmethyloxycarbonyl) at α-amino; tert-butyl ester at γ-carboxylic acid.
- Key Differences :
Ester Group Variations
a) N-Cbz-L-glutamic acid 5-benzyl ester ()
- Structure: Cbz at α-amino; benzyl ester at γ-carboxylic acid.
- Key Differences: Deprotection: Benzyl ester requires hydrogenolysis (like Cbz), complicating selective removal. Stability: Less stable than tert-butyl esters under acidic conditions, limiting utility in multi-step syntheses .
b) (S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid ()
Functionalized Derivatives
a) Compound 63a ()
- Structure: (S)-4-((S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanamido)-5-(isopentylamino)-5-oxopentanoate.
- Key Differences: Substituents: An isopentylamino group enhances lipophilicity, improving membrane permeability for β-catenin/T-cell factor inhibition . Yield: 86%, comparable to Compound A’s typical yields (82–88%) in peptide couplings .
b) Compound 27d ()
- Structure: Triazole-linked derivative with cyclohexyl and methoxy groups.
- Key Differences :
Biological Activity
(S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, also known by its CAS number 118247-88-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzyloxycarbonyl group, a tert-butoxy group, and a pentanoic acid backbone. Its molecular formula is , with a molecular weight of 337.37 g/mol. The structural formula can be represented as follows:
1. Enzyme Inhibition
Recent studies have indicated that this compound exhibits inhibitory activity against several key enzymes involved in metabolic pathways:
- BACE-1 Inhibition : The compound has demonstrated significant inhibitory effects on Beta-Site APP Cleaving Enzyme 1 (BACE-1), an enzyme implicated in Alzheimer's disease. In vitro assays have shown IC50 values in the low micromolar range, suggesting potential therapeutic applications in neurodegenerative disorders .
2. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. It was found to exhibit moderate antioxidant activity, which may contribute to its neuroprotective effects. The structure-activity relationship indicates that modifications to the functional groups can enhance or diminish this activity .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for (S)-3-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, and how are key intermediates characterized?
The compound is typically synthesized via stepwise protection and coupling strategies. For example, a method analogous to Reference Example 103-b) involves starting with a fluorenylmethyloxycarbonyl (Fmoc)-protected glutamic acid derivative. The tert-butyl ester is introduced to protect the carboxylic acid group, while the benzyloxycarbonyl (Cbz) group protects the amino moiety. Key steps include:
- Coupling : Use of carbodiimide-based reagents (e.g., DCC) or active esters (e.g., pentafluorophenyl esters) for amide bond formation.
- Deprotection : Selective removal of Fmoc groups with piperidine, retaining the tert-butyl and Cbz protections.
- Purification : Reverse-phase HPLC or flash chromatography, with LC-MS (e.g., Measurement Condition F: 0.698 min retention time, m/z 574 [M+H]⁺) used to confirm identity and purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- LC-MS : Provides molecular weight confirmation and purity assessment (e.g., m/z 574 [M+H]⁺ observed in Reference Example 97) .
- NMR : ¹H and ¹³C NMR resolve stereochemistry and verify tert-butyl (δ ~1.4 ppm) and benzyloxy groups (δ ~5.1 ppm for CH₂Ph) .
- Chiral HPLC : Validates enantiomeric excess for the (S)-configured amino acid center .
Q. How is this compound applied in peptide synthesis and drug discovery?
- Peptide Building Block : The tert-butyl ester offers acid-labile protection, while the Cbz group is stable under basic conditions, enabling orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) .
- Drug Intermediate : Used in synthesizing protease inhibitors or peptidomimetics, where the tert-butyl group enhances lipophilicity for membrane permeability .
Advanced Research Questions
Q. What challenges arise in controlling stereochemistry during synthesis, and how are they addressed?
- Racemization Risk : The α-amino group is prone to racemization under basic or high-temperature conditions. Mitigation strategies include:
- Using coupling reagents like HOBt/EDC to minimize base exposure.
- Conducting reactions at low temperatures (0–4°C) .
- Chiral Auxiliaries : Chiral catalysts or resolving agents (e.g., (R)- or (S)-phenethylamine) ensure enantiomeric purity during crystallization .
Q. How do researchers resolve contradictions in yield data across different synthetic protocols?
Discrepancies in yields (e.g., 45% vs. 70%) often stem from:
- Protection-Deprotection Efficiency : Incomplete tert-butyl ester formation or premature Cbz cleavage.
- Workup Optimization : Adjusting pH during extraction or using scavengers (e.g., trisamine) to quench excess reagents.
- Validation : Cross-referencing LC-MS and NMR data from independent studies to identify systematic errors .
Q. What strategies improve compatibility between tert-butoxy and benzyloxycarbonyl protecting groups?
- Orthogonal Protection : Pairing acid-labile tert-butyl esters with hydrogenolysis-labile Cbz groups allows sequential deprotection without cross-reactivity.
- Alternative Coupling Reagents : Using PyBOP instead of DCC reduces side reactions with tert-butyl esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
